molecular formula C12H22O B14312699 Dodec-6-en-3-one CAS No. 112919-26-3

Dodec-6-en-3-one

Katalognummer: B14312699
CAS-Nummer: 112919-26-3
Molekulargewicht: 182.30 g/mol
InChI-Schlüssel: FJRWXYQODVOSKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodec-6-en-3-one is an organic compound with the molecular formula C12H22O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its unsaturated nature, featuring a double bond between the sixth and seventh carbon atoms in its twelve-carbon chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodec-6-en-3-one can be synthesized through various methods. One common approach involves the catalytic enantioselective synthesis, which ensures the production of a specific enantiomer of the compound. This method often employs catalysts such as chiral ligands to achieve high selectivity .

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale organic synthesis techniques. These methods typically involve the use of readily available starting materials and efficient catalytic systems to maximize yield and minimize by-products. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest efficiency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Dodec-6-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved, but often include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Dodec-6-en-3-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Dodec-6-en-3-one involves its interaction with specific molecular targets and pathways. For instance, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. The exact molecular pathways involved in its biological activities are still under investigation, but it is known to interact with various enzymes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dodec-6-en-2-yne: This compound features a triple bond instead of a double bond, leading to different chemical properties and reactivity.

    Dodec-5-en-4-olide:

Uniqueness

Dodec-6-en-3-one is unique due to its specific double bond position and ketone functional group, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

112919-26-3

Molekularformel

C12H22O

Molekulargewicht

182.30 g/mol

IUPAC-Name

dodec-6-en-3-one

InChI

InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-11-12(13)4-2/h8-9H,3-7,10-11H2,1-2H3

InChI-Schlüssel

FJRWXYQODVOSKB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC=CCCC(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.